Propanamide, 2,2-dimethyl-N-(5-oxopentyl)-
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Overview
Description
Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- is an organic compound with the molecular formula C11H21NO2. It is a derivative of propanamide, characterized by the presence of a 2,2-dimethyl group and a 5-oxopentyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- typically involves the reaction of 2,2-dimethylpropanamide with a suitable 5-oxopentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the 5-oxopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or alkylated products.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 2,2-dimethyl-
- Propanamide, N,2-dimethyl-
- Propanamide, 2,2-dimethyl-N-(4-oxopentyl)-
Uniqueness
Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- is unique due to the specific positioning of the 5-oxopentyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2,2-dimethyl-N-(5-oxopentyl)propanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
HIZKWKSLAGIVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCCC=O |
Origin of Product |
United States |
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